molecular formula C18H16FN5O2S2 B6546523 N-(4-fluorophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 946320-79-2

N-(4-fluorophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B6546523
CAS No.: 946320-79-2
M. Wt: 417.5 g/mol
InChI Key: OROJFNQFTPJWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H16FN5O2S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.07294528 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-fluorophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl and methylphenyl groups enhances its pharmacological potential.

Biological Activity

1. Anticancer Properties

Numerous studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines:

Cell Line IC50 (µg/mL) Activity
SK-MEL-24.27Melanoma
MCF-70.28Breast Cancer
A5490.52Lung Carcinoma
HePG28.107Hepatocellular Carcinoma

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms.

2. Mechanism of Action

The anticancer activity is thought to stem from the compound's ability to interact with specific molecular targets within cancer cells. Research indicates that thiadiazole derivatives can induce apoptosis (programmed cell death) by activating caspases and inhibiting key signaling pathways such as ERK1/2 (extracellular signal-regulated kinase) .

Case Studies

Study on Thiadiazole Derivatives:

A comprehensive review highlighted the cytotoxic effects of various thiadiazole derivatives, including those similar to this compound. The study reported that these compounds demonstrated significant growth inhibition in multiple cancer cell lines, with structure-activity relationship (SAR) analyses indicating that substitutions on the thiadiazole ring can enhance biological activity .

Research Findings

Recent investigations into the biological activity of this compound have revealed:

  • Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer metabolism, further contributing to its anticancer effects.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting temperature (40–80°C), solvent choice (e.g., dimethylformamide or dichloromethane for solubility), and reaction time (6–24 hours). Use a stepwise approach: first form the thiadiazole ring via cyclization of thiosemicarbazide derivatives, followed by acylation with 4-fluorophenyl acetamide precursors. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are critical for confirming structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) to verify substituent positions, including the fluorophenyl (δ 7.2–7.8 ppm) and thiadiazole (δ 8.1–8.5 ppm) groups.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~494).
  • Elemental Analysis : Validate C, H, N, S, and F percentages within ±0.3% of theoretical values .

Q. How should initial biological activity screening be designed?

  • Methodological Answer : Conduct in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria (MIC determination) and cancer cell lines (e.g., MCF-7, IC₅₀ via MTT assay). Include positive controls (e.g., doxorubicin for cytotoxicity) and assess solubility in DMSO/PBS mixtures (≤1% DMSO to avoid solvent toxicity) .

Q. What strategies enhance solubility for in vitro studies?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH Adjustment : Test solubility in buffered solutions (pH 4.0–7.4).
  • Pro-drug Modification : Introduce hydrophilic groups (e.g., PEGylation) at the acetamide or thiadiazole moieties .

Q. What reaction mechanisms underpin the formation of the thiadiazole core?

  • Methodological Answer : The thiadiazole ring forms via cyclodehydration of thiosemicarbazide intermediates in the presence of phosphorus oxychloride (POCl₃) or sulfuric acid. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and quench with ice-cold water to isolate the product .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer : Systematically vary substituents (e.g., halogenation of the phenyl ring, replacement of thiadiazole with triazole) and compare bioactivity. Example SAR findings:

Substituent Biological Activity Reference
4-FluorophenylEnhanced antimicrobial
Thiadiazole-SHImproved enzyme inhibition
MethylcarbamoylIncreased cytotoxicity

Q. Which enzymatic targets are most likely modulated by this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) suggests affinity for bacterial dihydrofolate reductase (DHFR) and human topoisomerase II. Validate via enzyme inhibition assays (IC₅₀ determination) using fluorometric or colorimetric substrates (e.g., NADPH oxidation for DHFR) .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

  • Methodological Answer : Administer orally (10–50 mg/kg) or intravenously (5–20 mg/kg) in rodent models. Collect plasma samples at 0, 1, 3, 6, 12, and 24 hours post-dose. Quantify using LC-MS/MS (LOQ ≤1 ng/mL) and calculate AUC, Cₘₐₓ, and t₁/₂. Monitor metabolites via fragmentation patterns .

Q. What computational models predict its drug-likeness and toxicity?

  • Methodological Answer : Use SwissADME for Lipinski’s Rule of Five compliance (MW <500, logP <5). Predict toxicity via ProTox-II (LD₅₀ estimation) and CYP450 inhibition (CYP3A4, 2D6). MD simulations (GROMACS) can assess membrane permeability .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Standardize assay protocols (e.g., cell line passage number, serum concentration). Re-evaluate purity (HPLC ≥95%) and stereochemistry (circular dichroism). Compare with structurally analogous compounds (e.g., thiadiazole vs. triazole derivatives) to isolate substituent effects .

Q. What metabolic pathways are involved in its breakdown?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and identify Phase I metabolites (oxidation, hydrolysis) via UPLC-QTOF-MS. Phase II metabolites (glucuronidation) can be detected using β-glucuronidase inhibitors .

Q. How to assess stability under varying storage conditions?

  • Methodological Answer : Store at -20°C (solid), 4°C (solution in DMSO), and room temperature (lyophilized). Monitor degradation via HPLC at 0, 1, 3, and 6 months. Accelerated stability testing (40°C/75% RH for 4 weeks) predicts long-term behavior .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2S2/c1-11-2-6-14(7-3-11)21-16(26)22-17-23-24-18(28-17)27-10-15(25)20-13-8-4-12(19)5-9-13/h2-9H,10H2,1H3,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROJFNQFTPJWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.